molecular formula C19H21N3O2 B2577467 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868977-64-4

2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

Cat. No.: B2577467
CAS No.: 868977-64-4
M. Wt: 323.396
InChI Key: WWZGLWKWUHRZKK-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a compound that features an imidazo[1,2-a]pyridine moiety, which is recognized for its wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural characteristics that make it a valuable scaffold in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach is the condensation of 2-aminopyridine with acetophenone derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as CuCl2/nano-TiO2 and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets would depend on the specific biological context in which the compound is used.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide (CAS No. 868977-64-4) is a significant derivative in medicinal chemistry, particularly noted for its potential biological activities. This article examines its pharmacological properties, focusing on anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2C_{19}H_{21}N_3O_2, with a molecular weight of 323.38 g/mol. The compound features an acetamide functional group linked to an imidazopyridine moiety and an ethoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. It exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective induction of apoptosis in these cells .
  • U87 (glioblastoma) : In vivo studies showed that treatment with the compound resulted in a marked reduction in tumor growth in mice models .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U87Not specifiedTumor growth suppression

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer proliferation and survival:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
  • Signal Transduction Pathways : It affects signaling pathways involving phosphoinositide 3-kinase (PI3K) and AKT, leading to altered cellular responses that promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural components of the compound play a pivotal role in its biological efficacy:

  • Imidazopyridine Moiety : This heterocyclic structure is essential for binding to target proteins and enhancing anticancer activity.
  • Ethoxyphenyl Group : The presence of the ethoxy group contributes to lipophilicity, improving cellular uptake and bioavailability.

Comparative Analysis

Several derivatives have been synthesized and tested for their biological activities, revealing insights into how structural modifications impact potency:

Table 2: Comparative SAR Analysis

CompoundStructural FeatureIC50 (μM)Activity
Compound AImidazopyridine only45.2 ± 13.0Moderate anticancer
Compound BEthoxy substitution25.72 ± 3.95Enhanced anticancer
Compound CDifferent phenyl groupNot specifiedReduced activity

Case Studies

A notable case study involved the administration of the compound in a controlled experiment with tumor-bearing mice. The results indicated that daily dosing led to a significant decrease in tumor size compared to control groups treated with vehicle solutions .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-24-17-8-6-15(7-9-17)13-19(23)20-11-10-16-14-22-12-4-3-5-18(22)21-16/h3-9,12,14H,2,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZGLWKWUHRZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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